molecular formula C14H18ClN3O2 B1401261 (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride CAS No. 274927-61-6

(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride

Cat. No. B1401261
M. Wt: 295.76 g/mol
InChI Key: PDWWNBDQGDYHPH-ZOWNYOTGSA-N
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Description

(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride, also known as MBZP hydrochloride, is a compound of interest in the scientific community. It is a synthetic derivative of the imidazole class of compounds, which are known for their biological activity. MBZP hydrochloride has been studied for its potential use in various scientific applications, such as drug development and biochemical research.

Scientific Research Applications

Imaging Hypoxia in Tumor Tissue

The compound has been used in the development of radiotracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) for PET imaging of hypoxia in tumor tissues. Unlike other radiotracers, which rely on diffusion for cellular uptake, [18F]FNT is hypothetically transported into cells via amino acid transporters, potentially offering a novel method for detecting hypoxic tumor tissue (Malik et al., 2012).

Synthesis and Transformation in Organic Chemistry

The compound is involved in the preparation of optically active 1H-imidazole 3-oxides, which have a substituted acetate group at N(1) as the chiral unit. These compounds are derived from α-(hydroxyimino) ketones, α-amino acid methyl esters, and formaldehyde. They can be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives or acetamides through various reactions, highlighting their versatility in organic synthesis (Jasiński et al., 2008).

Antifungal Properties

A series of (1-substituted aryl)-3-(1H-imidazol-1-yl)-1-propanones, including compounds derived from (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride, have been synthesized and shown to possess broad-spectrum antifungal properties. These compounds exhibit significant activity against various strains of Candida (Roman et al., 2013).

properties

IUPAC Name

methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11;/h2-6,9-10,13H,7-8,15H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWWNBDQGDYHPH-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate hydrochloride

CAS RN

93983-56-3
Record name (2S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)-propanoate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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